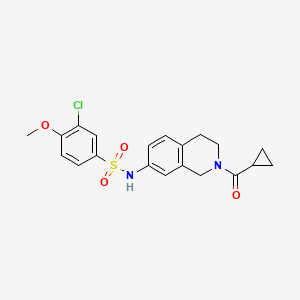
3-chloro-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of atoms in the compound and how they are connected .Chemical Reactions Analysis
The reactivity of a compound is influenced by its structure. Functional groups, such as the carboxylic acid derivative in this compound, often dictate what kinds of chemical reactions the compound can undergo .Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and reactivity can be determined through various laboratory experiments .Wissenschaftliche Forschungsanwendungen
Spectroscopic and Calorimetric Studies
This compound's research applications are diverse and intricate, notably in the context of its spectroscopic and calorimetric studies. For instance, investigations into the mechanism of methylenecyclopropane rearrangements triggered by photoinduced electron transfer highlight its potential. These studies reveal how electron-accepting photosensitizers interact with similar molecules, leading to the formation of cation radicals and diradicals, crucial for understanding chemical reaction mechanisms (Ikeda et al., 2003)[https://consensus.app/papers/spectroscopic-studies-mechanism-methylenecyclopropane-ikeda/74dc21468af45178833c0b8ce66ce9fe/?utm_source=chatgpt].
Coordination Compounds and Catalysis
Another significant application lies in the synthesis of coordination compounds with metals like Cu2+, Co2+, Co3+, and Fe3+, using derivatives of similar chemical structures. These compounds have been tested for enantioselective catalysis in reactions such as the nitroaldol addition and the Michael addition, showcasing their potential in asymmetric synthesis and catalysis (Jansa et al., 2007)[https://consensus.app/papers/coordination-compounds-based-jansa/52c1077bff4856d68655df6178208c5b/?utm_source=chatgpt].
Pharmaceutical and Medicinal Chemistry
In pharmaceutical research, compounds with related structures have been synthesized and evaluated for their antimicrobial activity , demonstrating significant effects against various bacterial and fungal strains. This opens avenues for developing new antimicrobial agents (Vanparia et al., 2010)[https://consensus.app/papers/synthesis-characterization-antimicrobial-study-novel-vanparia/7cadfca59c155d0baf636aed37ae2bf4/?utm_source=chatgpt]. Moreover, research into the synthesis and characterization of quinazoline derivatives explores hybrid molecules as potential diuretic and antihypertensive agents, reflecting the chemical's versatility in drug discovery (Rahman et al., 2014)[https://consensus.app/papers/synthesis-characterization-quinazoline-derivatives-rahman/8bdf4befad805757b8095926ceb41bd3/?utm_source=chatgpt].
Analytical Method Development
Furthermore, this chemical's framework has been instrumental in developing analytical methods for detecting low concentrations of pharmaceuticals in industrial waste streams, highlighting its role in environmental science and sustainability (Deegan et al., 2011)[https://consensus.app/papers/spelcmsms-method-detection-concentrations-deegan/a1576ce6f77b5606829218c731970b18/?utm_source=chatgpt].
Wirkmechanismus
If this compound is a drug or has some biological activity, its mechanism of action would be determined through biological assays and possibly through computational modeling. This could involve observing the compound’s effects on cells or enzymes, or modeling how the compound interacts with biological targets .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4S/c1-27-19-7-6-17(11-18(19)21)28(25,26)22-16-5-4-13-8-9-23(12-15(13)10-16)20(24)14-2-3-14/h4-7,10-11,14,22H,2-3,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWQQKMYHSMWFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
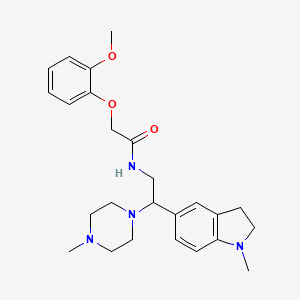
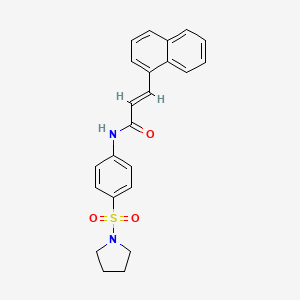
![2,4-dichloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2869052.png)
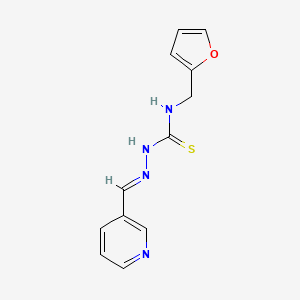

![[(5-METHYL-1,2-OXAZOL-3-YL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2869057.png)
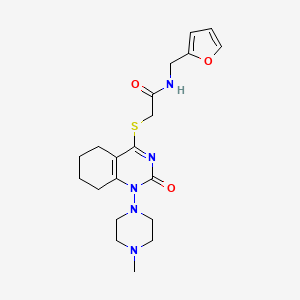
![2-Chloro-1-[3-hydroxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2869059.png)
![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2869060.png)

![2,3-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2869067.png)
![tert-butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate](/img/structure/B2869069.png)

![(E)-1'-((4-methylstyryl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2869071.png)
